molecular formula C27H34N2O5 B1447182 Fmoc-Nle-Nle-OH CAS No. 251316-91-3

Fmoc-Nle-Nle-OH

Cat. No. B1447182
CAS RN: 251316-91-3
M. Wt: 466.6 g/mol
InChI Key: ZKMWKHIVYXYTMB-ZEQRLZLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of Fmoc-Nle-Nle-OH involves coupling two molecules of Fmoc-L-norleucine (Nle) through their carboxylic acid groups. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group ensures stability during the synthesis process. Common coupling reagents like HATU and HBTU are employed to facilitate the reaction .


Molecular Structure Analysis

CCCCC@HOCC1c2ccccc2-c3ccccc13)C(O)=O 

Chemical Reactions Analysis

Fmoc-Nle-Nle-OH participates in peptide synthesis reactions, where it serves as a building block for longer peptides. During solid-phase peptide synthesis (SPPS), it can be attached to a resin support (such as Rink amide resin) and elongated stepwise by adding other amino acids. Activation reagents like HATU and HBTU facilitate the coupling reactions .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 141-144°C (literature value) .

Scientific Research Applications

Comprehensive Analysis of Fmoc-Nle-Nle-OH Applications

Fmoc-Nle-Nle-OH: is a derivative of the amino acid norleucine, used primarily in peptide synthesis. Below is a detailed analysis of its scientific research applications, each with a dedicated section.

Peptide Synthesis

Fmoc-Nle-Nle-OH is commonly used in Fmoc solid-phase peptide synthesis (SPPS) . This method involves the step-by-step addition of amino acid residues to a growing peptide chain while attached to a solid support. The Fmoc group protects the amino group during synthesis and is removed under basic conditions before the next amino acid is added.

properties

IUPAC Name

(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O5/c1-3-5-15-23(25(30)28-24(26(31)32)16-6-4-2)29-27(33)34-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-24H,3-6,15-17H2,1-2H3,(H,28,30)(H,29,33)(H,31,32)/t23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMWKHIVYXYTMB-ZEQRLZLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC(CCCC)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CCCC)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Nle-Nle-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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